molecular formula C28H27NO4 B13112180 (2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate

(2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate

Cat. No.: B13112180
M. Wt: 441.5 g/mol
InChI Key: SLZAXYZPVASYFN-OZNQKUEASA-N
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Description

(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two ethyl acrylate groups connected through a phenylazanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of terephthalaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, and the product is isolated by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacrylic acids.

    Reduction: Reduction reactions can convert the acrylate groups to alcohols.

    Substitution: The phenylazanediyl linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Diacrylic acids.

    Reduction: Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylazanediyl linkage can facilitate binding to specific molecular targets, while the diacrylate groups can participate in covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E,2’E)-Dimethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate: Similar structure but with methyl groups instead of ethyl groups.

    (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(3,1-phenylene))diacrylate: Similar structure but with a different phenylene linkage.

Uniqueness

(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is unique due to its specific phenylazanediyl linkage and ethyl acrylate groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl (E)-3-[4-(N-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]anilino)phenyl]prop-2-enoate

InChI

InChI=1S/C28H27NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-21H,3-4H2,1-2H3/b20-14+,21-15+

InChI Key

SLZAXYZPVASYFN-OZNQKUEASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)OCC)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)OCC

Origin of Product

United States

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